molecular formula C16H18Cl2N2O B11688887 N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B11688887
M. Wt: 325.2 g/mol
InChI Key: BXDUFOVLBLHOAX-DJKKODMXSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a methylidene linkage, and a bicycloheptane framework, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its specific structural features, such as the dichlorophenyl group and the bicycloheptane framework.

Properties

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C16H18Cl2N2O/c1-16-7-3-2-4-12(16)14(16)15(21)20-19-9-10-5-6-11(17)8-13(10)18/h5-6,8-9,12,14H,2-4,7H2,1H3,(H,20,21)/b19-9+

InChI Key

BXDUFOVLBLHOAX-DJKKODMXSA-N

Isomeric SMILES

CC12CCCCC1C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC12CCCCC1C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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